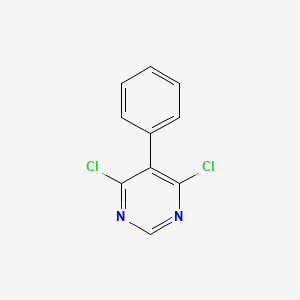

4,6-Dichloro-5-phenylpyrimidine

CAS No.: 3974-16-1

Cat. No.: VC4548724

Molecular Formula: C10H6Cl2N2

Molecular Weight: 225.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3974-16-1 |

|---|---|

| Molecular Formula | C10H6Cl2N2 |

| Molecular Weight | 225.07 |

| IUPAC Name | 4,6-dichloro-5-phenylpyrimidine |

| Standard InChI | InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H |

| Standard InChI Key | NYEOKRVTIYIBGF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name is 4,6-dichloro-5-phenylpyrimidine, and its canonical SMILES representation is C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 225.07 g/mol | |

| Density | 1.6±0.1 g/cm³ (predicted) | |

| Boiling point | 227.0±35.0 °C (predicted) | |

| Collision cross-section | 143.6 Ų ([M+H]+ adduct) |

The planar pyrimidine ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

4,6-Dichloro-5-phenylpyrimidine is typically synthesized via chlorination of 5-phenylpyrimidine using phosphorus oxychloride () under reflux conditions. A base such as triethylamine is often added to neutralize HCl byproducts . The reaction proceeds as follows:

Yields exceeding 85% are achievable with optimized stoichiometry and temperature control .

Industrial Methods

Large-scale production employs continuous flow reactors to enhance efficiency. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement. Common reactions include:

-

Amination: Reaction with amines (e.g., ammonia, alkylamines) yields diamino derivatives, pivotal in drug discovery .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups, expanding structural diversity.

Pharmacological Intermediate

The compound is a precursor to kinase inhibitors and antimicrobial agents. For example, derivatives exhibit:

-

Anticancer activity: Inhibition of VEGFR-2 (IC₅₀ = 3 nM) in lung cancer models .

-

Antimicrobial effects: Moderate activity against E. coli and S. aureus (MIC = 32 µg/mL) .

Biological Activity and Mechanism

Enzyme Inhibition

4,6-Dichloro-5-phenylpyrimidine derivatives disrupt microtubule dynamics by binding to β-tubulin, inducing mitotic arrest in parasites and cancer cells . In Schistosoma mansoni, phenylpyrimidines cause irreversible paralysis by stabilizing microtubules, highlighting their potential in antiparasitic therapies .

Anti-Inflammatory Properties

In vitro studies demonstrate inhibition of nitric oxide (NO) production (IC₅₀ = 2 µM) in macrophages, suggesting utility in treating inflammatory diseases .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 4,6-Dichloro-2-phenylpyrimidine | Phenyl at position 2 | Lower tubulin affinity |

| 4,6-Dichloro-5-fluoropyrimidine | Fluorine at position 5 | Enhanced metabolic stability |

The phenyl group at position 5 in 4,6-Dichloro-5-phenylpyrimidine confers superior hydrophobic interactions in enzyme binding pockets compared to smaller substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume